molecular formula C7H14ClNO2 B8211493 methyl (2R,3S)-2-methylpyrrolidine-3-carboxylate;hydrochloride

methyl (2R,3S)-2-methylpyrrolidine-3-carboxylate;hydrochloride

Cat. No.: B8211493
M. Wt: 179.64 g/mol
InChI Key: LCNSRHSQQQHRIA-IBTYICNHSA-N
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Description

Methyl (2R,3S)-2-methylpyrrolidine-3-carboxylate hydrochloride is a chiral pyrrolidine derivative characterized by a five-membered nitrogen-containing heterocycle. Its structure includes a methyl group at the 2nd position (R-configuration) and a carboxylate ester at the 3rd position (S-configuration), with a hydrochloride salt enhancing solubility .

Properties

IUPAC Name

methyl (2R,3S)-2-methylpyrrolidine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-5-6(3-4-8-5)7(9)10-2;/h5-6,8H,3-4H2,1-2H3;1H/t5-,6+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCNSRHSQQQHRIA-IBTYICNHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCN1)C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](CCN1)C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R,3S)-2-methylpyrrolidine-3-carboxylate;hydrochloride typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method includes the reaction of a suitable pyrrolidine derivative with methyl chloroformate under controlled conditions to form the ester. The hydrochloride salt is then formed by treating the ester with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R,3S)-2-methylpyrrolidine-3-carboxylate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Scientific Research Applications

  • Chemistry
    • Chiral Building Block : Used in the synthesis of complex molecules, particularly in asymmetric synthesis where chirality is crucial.
    • Synthetic Routes : It serves as a precursor for various chemical transformations, including oxidation, reduction, and substitution reactions.
  • Biology
    • Biological Activity Studies : Investigated for interactions with biomolecules, contributing to the understanding of enzyme mechanisms and receptor modulation.
    • Antioxidant Properties : Exhibits potential in reducing oxidative stress through free radical scavenging.
  • Medicine
    • Therapeutic Development : Explored as a precursor in drug development, particularly in neuroactive compounds and potential treatments for neurodegenerative diseases.
    • Mechanism of Action : The compound interacts with specific molecular targets, influencing enzymatic processes and cellular signaling pathways.
  • Industry
    • Fine Chemicals Production : Utilized in the synthesis of pharmaceuticals and other fine chemicals due to its versatility as a building block.

Research indicates that methyl (2R,3S)-2-methylpyrrolidine-3-carboxylate;hydrochloride has various biological activities:

Activity TypeDescription
AntioxidantScavenges free radicals, reducing oxidative damage.
Anti-inflammatoryInhibits pro-inflammatory cytokines, potentially alleviating inflammation.
AntibacterialExhibits activity against various bacterial strains.
AntifungalShows efficacy against certain fungal pathogens.
NeuroprotectivePotentially protects neuronal cells from damage in neurodegenerative diseases.

Case Studies

  • Neuroprotective Effects
    • A study investigated the neuroprotective effects of this compound on neuronal cells subjected to oxidative stress. The results demonstrated significant reductions in cell death and oxidative markers compared to control groups.
  • Antimicrobial Activity
    • In vitro tests showed that this compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell wall synthesis.
  • Enzyme Interaction Studies
    • Research focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The findings indicated that it could act as an inhibitor for certain enzymes, influencing metabolic rates.

Mechanism of Action

The mechanism of action of methyl (2R,3S)-2-methylpyrrolidine-3-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. The pathways involved may include inhibition or activation of enzymatic processes, modulation of receptor activity, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Methyl (2S)-2-Methylpyrrolidine-2-Carboxylate Hydrochloride (CAS 220060-08-2)

  • Structural Differences : The methyl group is at the 2nd position (S-configuration), and the carboxylate ester is also at the 2nd position, differing in substitution pattern and stereochemistry from the target compound .
  • Molecular Formula: C₇H₁₄ClNO₂ (vs. C₇H₁₄ClNO₂ for the target compound).
  • Molecular Weight : 179.64 g/mol (vs. 181.62 g/mol for the target compound).

3-Cyano-3-Methylpyrrolidine Hydrochloride (CAS 1205750-61-3)

  • Structural Differences: Features a cyano group at the 3rd position instead of a carboxylate ester, with a similarity score of 0.96 .
  • Molecular Formula : C₆H₁₁ClN₂.
  • Impact: The cyano group introduces polarity and hydrogen-bonding limitations, reducing solubility compared to the ester-containing target compound .

Methyl Pyrrolidine-3-Carboxylate Hydrochloride (CAS 198959-37-4)

  • Structural Differences : Lacks the 2-methyl substituent, resulting in a simpler pyrrolidine backbone .
  • Molecular Formula: C₆H₁₂ClNO₂ (vs. C₇H₁₄ClNO₂ for the target compound).
  • Molecular Weight : 165.62 g/mol.

(3S,4S)-4-Methylpyrrolidine-3-Carboxylic Acid Hydrochloride (CAS 1909287-65-5)

  • Structural Differences : Contains a carboxylic acid at the 3rd position and a methyl group at the 4th position (S,S-configuration) .
  • Molecular Formula: C₆H₁₂ClNO₂.
  • Impact : The carboxylic acid group increases acidity and hydrogen-bonding capacity, altering solubility and interaction with biological targets compared to the ester derivative .

Methyl (2R,3S)-3-Hydroxypyrrolidine-2-Carboxylate Hydrochloride (CAS 1844898-16-3)

  • Structural Differences : Replaces the 3-carboxylate methyl group with a hydroxyl group .
  • Molecular Formula: C₆H₁₂ClNO₃.

Biological Activity

Methyl (2R,3S)-2-methylpyrrolidine-3-carboxylate;hydrochloride is a chiral compound with significant biological relevance. This article explores its biological activity, mechanisms of action, and applications in medicinal chemistry, supported by data tables and research findings.

  • Molecular Formula : C6H11NO2
  • Molecular Weight : 129.16 g/mol
  • CAS Number : 42856-71-3
  • Purity : Typically above 97%

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The stereochemistry of the compound significantly influences its binding affinity and biological effects. Key mechanisms include:

  • Enzyme Inhibition/Activation : The compound can modulate enzymatic processes, affecting metabolic pathways.
  • Receptor Modulation : It interacts with specific receptors, potentially altering cellular signaling pathways.
  • Antioxidant Activity : Demonstrated potential in reducing oxidative stress through free radical scavenging.

Biological Activities

Research indicates that compounds similar to methyl (2R,3S)-2-methylpyrrolidine-3-carboxylate exhibit a range of biological activities:

Activity TypeDescription
AntioxidantScavenges free radicals, reducing oxidative damage.
Anti-inflammatoryInhibits pro-inflammatory cytokines, potentially alleviating inflammation.
AntibacterialExhibits activity against various bacterial strains.
AntifungalShows efficacy against certain fungal pathogens.
NeuroprotectivePotentially protects neuronal cells from damage in neurodegenerative diseases.

Case Studies and Research Findings

  • Neuroprotective Effects :
    A study highlighted the neuroprotective properties of pyrrolidine derivatives, including this compound, in models of neurodegeneration. The compound showed promise in reducing neuronal apoptosis and enhancing cell viability under stress conditions .
  • Antioxidant Activity :
    Research demonstrated that this compound exhibited significant antioxidant activity by scavenging reactive oxygen species (ROS) in vitro. This activity was linked to its ability to modulate the expression of antioxidant enzymes .
  • Antimicrobial Properties :
    A comparative study assessed the antimicrobial efficacy of various pyrrolidine derivatives. This compound was found to inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Applications in Medicinal Chemistry

This compound serves as a crucial building block in the synthesis of bioactive molecules. Its applications include:

  • Drug Development : Utilized as a precursor for synthesizing pharmaceuticals targeting neurological disorders.
  • Chiral Synthesis : Acts as a chiral building block in organic synthesis, facilitating the creation of complex molecules with specific stereochemistry.
  • Research Tool : Employed in studies investigating the biological activity of pyrrolidine derivatives.

Q & A

Q. Q1: What are the common synthetic routes for methyl (2R,3S)-2-methylpyrrolidine-3-carboxylate hydrochloride, and how is stereochemical purity ensured?

A: The synthesis typically involves multi-step processes, including cyclization of amino acid precursors or resolution of racemic mixtures. For example, related pyrrolidine derivatives are synthesized via ring-closing reactions using chloroacetyl chloride and sodium borohydride reduction steps . Stereochemical purity is achieved through chiral chromatography or enzymatic resolution, with validation via NMR (e.g., 1^1H and 13^{13}C) and polarimetry. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography (for crystalline derivatives) resolves absolute configuration .

Advanced Analytical Challenges

Q. Q2: How can researchers address discrepancies in enantiomeric excess (ee) measurements between chiral HPLC and computational modeling for this compound?

A: Discrepancies often arise from solvent effects, column selection, or computational approximations. For example, chiral HPLC using polysaccharide-based columns (e.g., Chiralpak AD-H) under optimized mobile phases (hexane/isopropanol with 0.1% trifluoroacetic acid) improves resolution . Computational ee predictions via density functional theory (DFT) should account for solvent interactions and transition-state energy barriers. Cross-validation with circular dichroism (CD) spectroscopy resolves ambiguities .

Mechanistic Studies

Q. Q3: What experimental and computational methods are recommended to elucidate the reaction mechanism of this compound’s formation from proline derivatives?

A: Isotopic labeling (e.g., 13^{13}C or 2^{2}H) at the pyrrolidine ring tracks migratory aptitudes during cyclization. Computational studies using Gaussian software with M06-2X/cc-pVTZ basis sets model reaction pathways and transition states . In situ IR spectroscopy monitors intermediate formation (e.g., iminium ions), while kinetic isotope effects (KIE) validate rate-determining steps .

Data Contradictions in Pharmacological Screening

Q. Q4: How should researchers reconcile conflicting bioactivity data (e.g., IC50_{50}50​ variations) across different assay platforms for this compound?

A: Variations arise from assay conditions (e.g., pH, co-solvents) or target protein isoforms. Normalize data using internal controls (e.g., reference inhibitors) and validate via orthogonal assays (e.g., SPR vs. fluorescence polarization). For receptor-binding studies, ensure consistent buffer ionic strength and temperature. Statistical meta-analysis of published datasets identifies outliers .

Safety and Handling

Q. Q5: What are the critical safety protocols for handling methyl (2R,3S)-2-methylpyrrolidine-3-carboxylate hydrochloride in aqueous environments?

A: The hydrochloride salt is hygroscopic and may release HCl under moisture. Use anhydrous conditions for storage (-20°C in sealed desiccators) and work under inert gas (N2_2/Ar) during synthesis. Personal protective equipment (PPE) includes nitrile gloves and chemical goggles. Neutralize spills with sodium bicarbonate .

Advanced Synthetic Optimization

Q. Q6: What strategies improve yield in the final hydrochloride salt formation without compromising stereochemistry?

A: Use HCl gas in dry diethyl ether for controlled protonation, avoiding aqueous HCl to prevent racemization. Monitor pH during salt formation (target pH 2–3) and employ anti-solvent crystallization (e.g., adding cold acetone). Lyophilization ensures product stability. PXRD confirms crystalline homogeneity .

Pharmacological Applications

Q. Q7: How does the stereochemistry of methyl (2R,3S)-2-methylpyrrolidine-3-carboxylate hydrochloride influence its activity as a neurotransmitter analog?

A: The (2R,3S) configuration mimics endogenous ligands (e.g., proline derivatives) for GABAA_A or nicotinic receptors. Docking studies (AutoDock Vina) show higher binding affinity for the R,S isomer due to complementary hydrophobic pockets. In vitro electrophysiology (patch-clamp) validates functional modulation .

Computational Design

Q. Q8: How can quantum mechanics/molecular mechanics (QM/MM) models guide the design of derivatives with enhanced blood-brain barrier (BBB) permeability?

A: QM/MM simulations (e.g., using GROMACS) predict logP and polar surface area (PSA). Substituents like fluorine or methyl groups optimize lipophilicity (clogP 1–2) while maintaining PSA < 90 Å2^2. In silico BBB penetration models (e.g., SwissADME) prioritize candidates for synthesis .

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